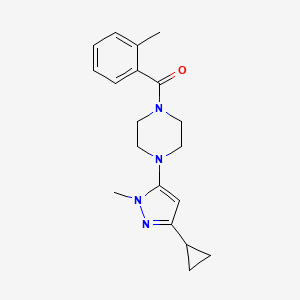
(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(o-tolyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as benzyl cyanides . It is an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
Synthesis Analysis
The synthesis of pyrazoles involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine . For example, acetylacetone and hydrazine give 3,5-dimethylpyrazole .Molecular Structure Analysis
The molecular formula of the compound is C19H24FN5O . Its average mass is 357.425 Da and its monoisotopic mass is 357.196503 Da .Chemical Reactions Analysis
Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .Physical and Chemical Properties Analysis
The yield of the compound is 80%, and it appears as a red solid . Its melting point is 163–165 °C .科学的研究の応用
Molecular Interactions and Pharmacophore Models
Studies have investigated the molecular interactions of similar compounds, focusing on their binding affinity and conformational analysis in relation to receptor interactions. For example, research on antagonists for the CB1 cannabinoid receptor has provided insights into the structural and energetic stability of different conformers, leading to the development of unified pharmacophore models. These models help understand the steric and electrostatic interactions crucial for binding to the CB1 receptor, suggesting potential applications in designing receptor-specific drugs (Shim et al., 2002).
Synthesis and Characterization
The synthesis and crystal structure of related pyrazole compounds have been thoroughly characterized, laying the groundwork for further applications in material science and molecular engineering (Cao et al., 2010). These studies detail the methods for synthesizing these compounds and analyzing their structural properties, which are vital for their application in various scientific domains.
Antimicrobial and Antifungal Agents
Pyrazole derivatives, sharing a core structure with the compound , have shown promising antibacterial and antifungal activities. Such compounds have been synthesized and tested against several microbial strains, indicating their potential as leads for developing new antimicrobial agents (Sanjeeva et al., 2022).
Anticancer and Antituberculosis Activities
Research into derivatives of similar compounds has highlighted their potential anticancer and antituberculosis activities. These studies involve the synthesis of various derivatives and their evaluation against cancer cell lines and Mycobacterium tuberculosis, suggesting their utility in developing treatments for these conditions (Mallikarjuna et al., 2014).
Novel Synthesis Methods
Innovative synthesis methods for pyrazole derivatives have been developed, contributing to the field of organic synthesis. These methods offer efficient pathways to create complex molecules, which could be applied in various research and industrial processes (Hote et al., 2014).
将来の方向性
The compound is an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents . This suggests potential future directions in the development of new antidiabetic drugs.
特性
IUPAC Name |
[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-14-5-3-4-6-16(14)19(24)23-11-9-22(10-12-23)18-13-17(15-7-8-15)20-21(18)2/h3-6,13,15H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFETXVIKYVDAQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC(=NN3C)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2665528.png)
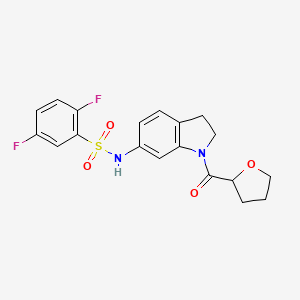
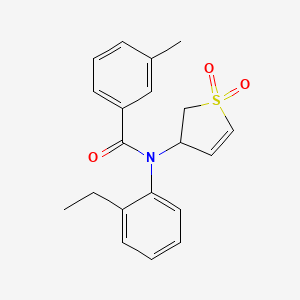
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2665533.png)
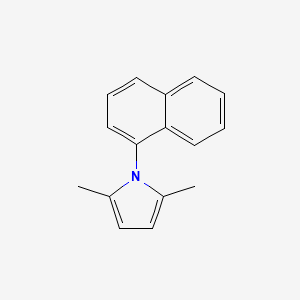
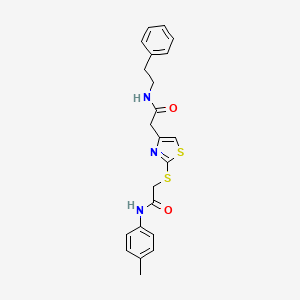
![Methyl 3-({[4-(aminocarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2665536.png)
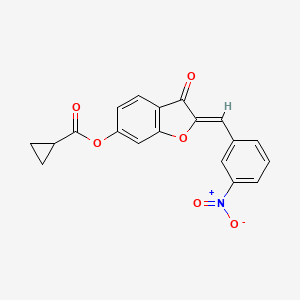
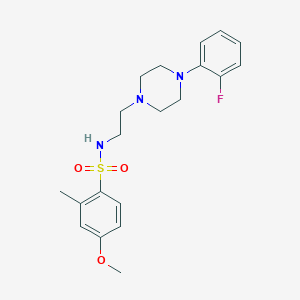

![2-Bromo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide](/img/structure/B2665545.png)
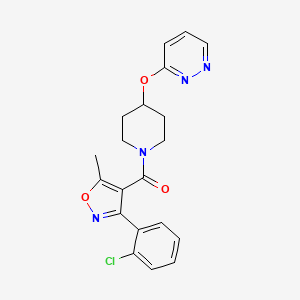

![2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2665551.png)
